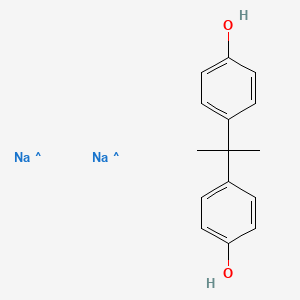
disodium bisphenol-A
Cat. No. B8573717
M. Wt: 274.26 g/mol
InChI Key: JJVKWFOGASBDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04476309
Procedure details


The anhydrous salt of disodium bisphenol-A was prepared in accordance with the method shown in Takekoshi, U.S. Pat. No. 4,202,993, assigned to the same assignee as the present invention and incorporated herein by reference. There was added under ambient conditions with stirring 50 microliters of tri-t-butylborate to a slurry of 1.5 grams of the anhydrous salt of disodium bisphenol-A and 2.27 grams of N-methyl-4-nitrophthalimide in 8 ml of toluene. The resulting reaction mixture was then heated with stirring to reflux for 30 minutes. There was obtained a 77% yield of an ether phthalimide having the formula, ##STR7## based on reverse phase liquid chromatography using ortho-terphenyl as an internal standard.

[Compound]
Name
anhydrous salt
Quantity
1.5 g
Type
reactant
Reaction Step One




Name

Name
Yield
77%
Identifiers


|
REACTION_CXSMILES
|
C(OB([O:12][C:13]([CH3:16])(C)C)OC(C)(C)C)(C)(C)C.[OH:17][C:18]1[CH:23]=[CH:22][C:21]([C:24]([C:27]2[CH:32]=[CH:31][C:30]([OH:33])=[CH:29][CH:28]=2)([CH3:26])[CH3:25])=[CH:20][CH:19]=1.[Na:34].[Na].C[N:37]1[C:41](=[O:42])[C:40]2=[CH:43][C:44]([N+]([O-])=O)=[CH:45][CH:46]=[C:39]2[C:38]1=[O:50]>C1(C)C=CC=CC=1>[OH:17][C:18]1[CH:19]=[CH:20][C:21]([C:24]([C:27]2[CH:28]=[CH:29][C:30]([OH:33])=[CH:31][CH:32]=2)([CH3:26])[CH3:25])=[CH:22][CH:23]=1.[Na:34].[Na:34].[CH3:38][CH2:39][O:12][CH2:13][CH3:16].[C:41]1(=[O:42])[NH:37][C:38](=[O:50])[C:39]2=[CH:46][CH:45]=[CH:44][CH:43]=[C:40]12 |f:1.2.3,6.7.8,9.10,^1:33,34,74,75|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OB(OC(C)(C)C)OC(C)(C)C
|
[Compound]
|
Name
|
anhydrous salt
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O.[Na].[Na]
|
|
Name
|
|
|
Quantity
|
2.27 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(C=2C(C1=O)=CC(=CC2)[N+](=O)[O-])=O
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
There was added under ambient conditions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was then heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 30 minutes
|
|
Duration
|
30 min
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O.[Na].[Na]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCOCC.C1(C=2C(C(N1)=O)=CC=CC2)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 77% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
